molecular formula C23H24IO2P B14586015 (4-Carboxybutyl)(triphenyl)phosphanium iodide CAS No. 61168-05-6

(4-Carboxybutyl)(triphenyl)phosphanium iodide

Cat. No.: B14586015
CAS No.: 61168-05-6
M. Wt: 490.3 g/mol
InChI Key: JTOVUSHXISGDFP-UHFFFAOYSA-N
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Description

(4-Carboxybutyl)(triphenyl)phosphanium iodide is a phosphonium salt that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a triphenylphosphonium group attached to a 4-carboxybutyl chain, with iodide as the counterion. It is known for its applications in organic synthesis, medicinal chemistry, and as a mitochondrial targeting agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Carboxybutyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with 4-bromobutyric acid, followed by the substitution of the bromide ion with iodide. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

The general reaction scheme can be represented as:

Ph3P+Br-(CH2)4COOHPh3P-(CH2)4COOH+Br\text{Ph}_3\text{P} + \text{Br-(CH}_2\text{)}_4\text{COOH} \rightarrow \text{Ph}_3\text{P-(CH}_2\text{)}_4\text{COOH}^+ \text{Br}^- Ph3​P+Br-(CH2​)4​COOH→Ph3​P-(CH2​)4​COOH+Br−

followed by:

Ph3P-(CH2)4COOH+Br+NaIPh3P-(CH2)4COOH+I+NaBr\text{Ph}_3\text{P-(CH}_2\text{)}_4\text{COOH}^+ \text{Br}^- + \text{NaI} \rightarrow \text{Ph}_3\text{P-(CH}_2\text{)}_4\text{COOH}^+ \text{I}^- + \text{NaBr} Ph3​P-(CH2​)4​COOH+Br−+NaI→Ph3​P-(CH2​)4​COOH+I−+NaBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Carboxybutyl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.

    Condensation Reactions: The carboxyl group can engage in esterification or amidation reactions.

Common Reagents and Conditions

    Substitution: Sodium iodide (NaI) or potassium iodide (KI) in polar solvents.

    Oxidation: Potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2).

    Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

Major Products

    Substitution: Formation of new phosphonium salts with different counterions.

    Oxidation: Conversion to phosphine oxides.

    Reduction: Formation of phosphines or phosphonium hydrides.

Scientific Research Applications

(4-Carboxybutyl)(triphenyl)phosphanium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed as a mitochondrial targeting agent due to its ability to accumulate in mitochondria.

    Medicine: Investigated for its potential in drug delivery systems, particularly for targeting cancer cells.

    Industry: Utilized in the synthesis of prostaglandins and other bioactive molecules.

Mechanism of Action

The mechanism of action of (4-Carboxybutyl)(triphenyl)phosphanium iodide involves its ability to target and accumulate in mitochondria. The positively charged phosphonium group facilitates its uptake by the negatively charged mitochondrial membrane. Once inside the mitochondria, it can exert various effects, including disrupting mitochondrial function and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (4-Carboxybutyl)triphenylphosphonium bromide
  • (4-Carboxybutyl)triphenylphosphonium chloride
  • (4-Carboxybutyl)triphenylphosphonium fluoride

Uniqueness

(4-Carboxybutyl)(triphenyl)phosphanium iodide is unique due to its iodide counterion, which can influence its solubility, reactivity, and biological activity. Compared to its bromide and chloride counterparts, the iodide variant may exhibit different pharmacokinetics and biodistribution profiles, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

61168-05-6

Molecular Formula

C23H24IO2P

Molecular Weight

490.3 g/mol

IUPAC Name

4-carboxybutyl(triphenyl)phosphanium;iodide

InChI

InChI=1S/C23H23O2P.HI/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H

InChI Key

JTOVUSHXISGDFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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